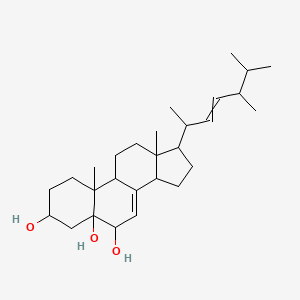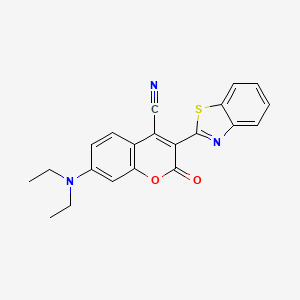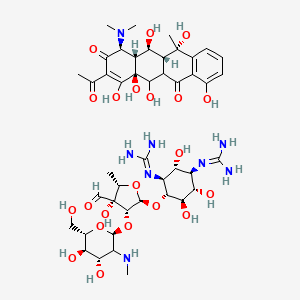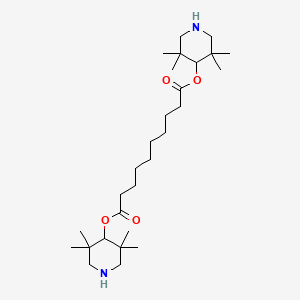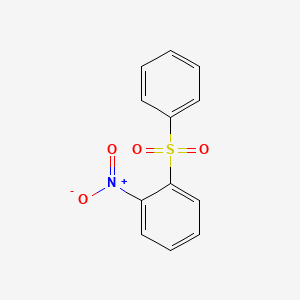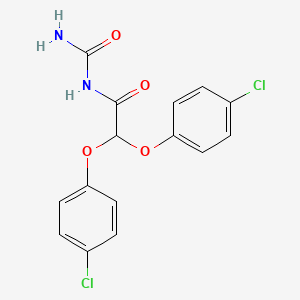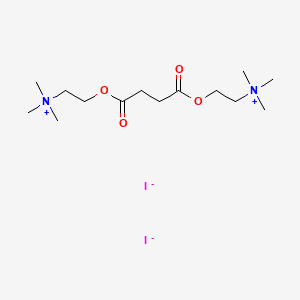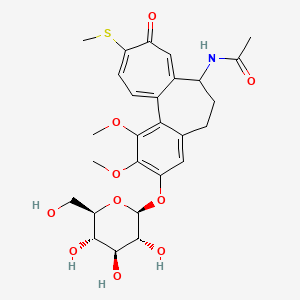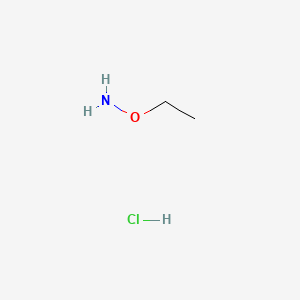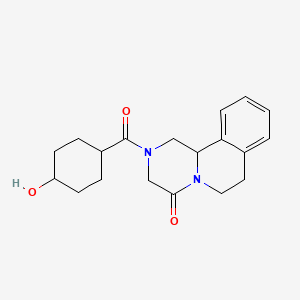
trans-Hydroxy Praziquantel
Vue d'ensemble
Description
Trans-Hydroxy Praziquantel, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Properties
- Synthesis and Anthelmintic Activity : The compound is synthesized for its activity against a range of pathogenic Schistosomes and Cestodes, highlighting its broad-spectrum anthelmintic properties (Seubert, Pohlke, & Loebich, 1977).
Chemical and Spectral Properties
- Spectral Analysis : Detailed spectral properties of acyl derivatives of this compound are studied, including dehydrogenation and oxidation processes, contributing to the understanding of its chemical behavior (Kieć‐Kononowicz, 1989).
Molecular Alteration and Derivatives
- Alkylation and Cyclization : Research focuses on the alkylation of pyrazino[1,2-b]isoquinolin-4-ones, leading to all-cis derivatives, demonstrating the flexibility and adaptability of the compound in chemical reactions (Ortín et al., 2009).
Crystal Structure and Configuration
- Crystallographic Analysis : The crystal structure of the compound is analyzed, revealing specific molecular configurations and interactions, essential for understanding its bioactive form (Cedillo-Cruz, Aguilar, & Jung-Cook, 2013).
Green Synthesis Approaches
- Environmentally Friendly Synthesis : This compound's synthesis in a deep eutectic solvent (DES) is an example of green chemistry, offering a more sustainable and cost-effective production method (Dhawle & Goswami-Giri, 2019).
Bioactive Derivatives and Modifications
- Synthesis of Bioactive Derivatives : Research into the synthesis of bioactive derivatives of pyrazino[2,1-a]isoquinolines highlights the compound's potential in medicinal chemistry, particularly in antihelmintic, antiprotozoal, and antifungal activities (Zani, Mordini, Calamante, & Reginato, 2016).
In vitro Evaluations and Potential Applications
- In vitro Antischistosomal Activity : New derivatives of the compound are synthesized and evaluated for their antischistosomal activity, suggesting potential applications in developing new antischistosomal drugs (Kamel, Anwar, Soliman, & Abdel-Hamid, 2013).
Mécanisme D'action
Target of Action
The primary target of trans-Hydroxy Praziquantel, also known as cis-Hydroxy Praziquantel, is the transient receptor potential melastatin ion channel (TRPMPZQ) in schistosomes . This ion channel is also targeted by Praziquantel in other PZQ-sensitive flukes .
Mode of Action
The mode of action of this compound involves its interaction with the TRPMPZQ ion channel. It engages a hydrophobic ligand-binding pocket within the voltage sensor–like domain of the channel, causing calcium entry and worm paralysis . This interaction results in changes in the parasite, leading to its eventual elimination .
Biochemical Pathways
The action of this compound affects several biochemical pathways. In addition to impacting voltage-operated Ca2+ channels, Praziquantel may interact with other schistosome molecules, such as myosin regulatory light chain, glutathione S-transferase, and other transient receptor potential channels . These interactions disrupt the normal functioning of the parasites, leading to their death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The drug is rapidly absorbed and eliminated in all the analyzed matrices . Alterations in the liver’s capacity to metabolize praziquantel and observed drug-drug interactions can affect systemic levels of praziquantel, potentially resulting in variable cure rates .
Result of Action
The result of the action of this compound is the effective treatment of parasitic infections such as schistosomiasis, clonorchiasis, and opisthorchiasis . The drug acts largely on adult worms , leading to their paralysis and eventual death . This results in the elimination of the parasites from the host’s body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficacy of the drug can be improved when it is administered with food . Additionally, the existence of resistant parasites is a concern that should be constantly investigated in human populations
Analyse Biochimique
Biochemical Properties
2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one plays a crucial role in biochemical reactions, particularly in the context of its antiparasitic activity. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interaction with cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which are essential for its biological activity . Additionally, 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one binds to calcium channels in parasitic cells, disrupting calcium homeostasis and leading to parasite paralysis and death .
Cellular Effects
The effects of 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one on various cell types are profound. In parasitic cells, this compound induces rapid calcium influx, leading to muscle contraction and paralysis . This disruption of calcium signaling pathways is critical for its antiparasitic efficacy.
Molecular Mechanism
At the molecular level, 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one exerts its effects through several mechanisms. The compound binds to and inhibits calcium channels in parasitic cells, leading to an increase in intracellular calcium levels . This calcium influx triggers muscle contraction and paralysis, ultimately resulting in the death of the parasite. Additionally, 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one may interact with other biomolecules, such as enzymes involved in its metabolism, further contributing to its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the antiparasitic effects of this compound persist, although the potency may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one vary with different dosages in animal models. At therapeutic doses, the compound effectively eliminates parasitic infections with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize efficacy while minimizing toxicity in clinical applications .
Metabolic Pathways
2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is metabolized primarily by cytochrome P450 enzymes in the liver . The primary metabolic pathway involves hydroxylation, leading to the formation of active metabolites that contribute to its antiparasitic activity . These metabolites are further processed and excreted via the kidneys . The interaction with cytochrome P450 enzymes is crucial for the compound’s bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is transported and distributed through various mechanisms. The compound is absorbed from the gastrointestinal tract and distributed to target tissues via the bloodstream . It interacts with transport proteins and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues . This distribution is essential for its therapeutic effects, as it ensures that the compound reaches the parasitic cells where it exerts its action .
Subcellular Localization
The subcellular localization of 2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one is critical for its activity. The compound primarily localizes to the endoplasmic reticulum and mitochondria in parasitic cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these organelles . The accumulation in the endoplasmic reticulum and mitochondria disrupts calcium homeostasis and energy metabolism, leading to the death of the parasite .
Propriétés
IUPAC Name |
2-(4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTGUGBZQBTMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928822, DTXSID901114356 | |
| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60743-58-0, 134924-68-8, 134924-71-3 | |
| Record name | 4-Hydroxypraziquantel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060743580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((cis-4-hydroxycyclohexyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyrazino(2,1-a)isoquinolin-4-one, 1,2,3,6,7,11b-hexahydro-2-((trans-4-hydroxycyclohexyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134924713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Hydroxycyclohexane-1-carbonyl)-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6,7,11b-Hexahydro-2-[(trans-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCYCLOHEXYLCARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S76ZX3N3LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How long does trans-hydroxy praziquantel persist in grass carp tissues after a single oral dose of praziquantel?
A1: The research indicates that this compound, alongside praziquantel and cis-hydroxy praziquantel, is rapidly eliminated from various tissues in grass carp. While the parent compound (praziquantel) was detectable for the longest duration, residues of this compound were not specifically tracked for their duration in each tissue. The study primarily focused on the overall depletion trend of praziquantel and its metabolites, finding significant correlations between their concentrations in water and various biological matrices (plasma, hepatopancreas, kidney, muscle, skin) over a 30-day period [].
Q2: What is the relationship between the concentrations of praziquantel, cis-hydroxy praziquantel, and this compound in grass carp tissues?
A2: The study found a statistically significant correlation (P < 0.01) between the concentrations of praziquantel, cis-hydroxy praziquantel, and this compound in both the water and all the analyzed biological matrices (plasma, hepatopancreas, kidney, muscle, skin) of the grass carp []. This suggests a relationship between the presence and depletion of the parent drug and its metabolites in the fish.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


